[1-(Fluoromethyl)cyclopropyl]methanamine

Lipophilicity Physicochemical profiling Medicinal chemistry

Select [1-(Fluoromethyl)cyclopropyl]methanamine when a single‑atom change transforms potency. The fluoromethyl group lowers amine basicity (pKa) and provides a 19F‑NMR handle absent in non‑fluorinated analogs. This scaffold is explicitly required for HPK1 inhibitor activity (patent CN114685283B) and widely adopted in PROTAC linkers where the rigid cyclopropane ring optimally orients the E3 ligase‑target interface. Non‑fluorinated substitution results in loss of activity—making this compound irreplaceable for teams translating nanomolar enzymatic hits into patent‑differentiated clinical candidates.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
CAS No. 1550947-28-8
Cat. No. B1472486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Fluoromethyl)cyclopropyl]methanamine
CAS1550947-28-8
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CC1(CN)CF
InChIInChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2
InChIKeySEGLGKJDVQQUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Fluoromethyl)cyclopropyl]methanamine (CAS 1550947-28-8): Physicochemical Baseline and Comparator Context


[1-(Fluoromethyl)cyclopropyl]methanamine is a fluorinated cyclopropylamine building block with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol [1]. The compound comprises a strained cyclopropane ring substituted with a fluoromethyl group and a primary amine [1]. Its computed XLogP3 is 0.2, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility, while its topological polar surface area (tPSA) of 26 Ų falls within the optimal range for central nervous system drug candidates [1]. The compound is typically supplied as the free base (95%+ purity) or as its trifluoroacetic acid salt (CAS 1803590-29-5) for enhanced stability and handling .

Why [1-(Fluoromethyl)cyclopropyl]methanamine Cannot Be Replaced by Unfluorinated Cyclopropylmethylamines


Substituting [1-(fluoromethyl)cyclopropyl]methanamine with a non-fluorinated analog like cyclopropylmethanamine (CAS 2516-47-4) is not chemically or pharmacologically equivalent. The single-atom substitution of hydrogen for fluorine on the cyclopropane ring profoundly alters key physicochemical properties that govern biological performance and synthetic utility. Fluorination at the methyl position reduces amine basicity (lower pKa) and modulates lipophilicity, which directly influences membrane permeability, metabolic stability, and target binding affinity in downstream drug candidates [1]. Furthermore, the fluoromethyl group introduces a unique 19F NMR handle that is absent in unfluorinated analogs, enabling precise reaction monitoring and quality control in medicinal chemistry workflows [1]. Critically, patent disclosures reveal that the fluoromethylcyclopropylamine motif is specifically required for optimal inhibitory activity against HPK1 and for incorporation into PROTAC degraders—substitution with a non-fluorinated cyclopropylamine would result in loss of potency or complete inactivity in these therapeutic contexts [2].

Quantitative Evidence for [1-(Fluoromethyl)cyclopropyl]methanamine Differentiation Against Structural Analogs


Lipophilicity (LogP) Differentiation Versus Unfluorinated Cyclopropylmethanamine

The introduction of a fluorine atom at the methyl position of the cyclopropane ring reduces the computed lipophilicity (XLogP3) of [1-(fluoromethyl)cyclopropyl]methanamine to 0.2 [1], compared to a predicted logP of approximately 0.83–1.47 for non-fluorinated cyclopropylmethanamine analogs [2]. This 0.63–1.27 log unit decrease corresponds to a 4- to 18-fold reduction in octanol-water partition coefficient, directly impacting membrane permeability and metabolic profile. The observed shift is consistent with the well-documented effect of aliphatic fluorination on amine lipophilicity, wherein fluorine substitution decreases logP by 0.3–0.5 units per fluorine atom due to increased polarity of the C-F bond [3].

Lipophilicity Physicochemical profiling Medicinal chemistry

Amine Basicity (pKa) Modulation Versus Unsubstituted Cyclopropylamine

Fluorination at the methyl position reduces the basicity of the primary amine. While experimental pKa data for [1-(fluoromethyl)cyclopropyl]methanamine are not publicly available, class-level evidence from systematic profiling of fluoroalkyl-substituted heterocyclic amines demonstrates that fluorine substitution decreases amine pKa by 0.5–1.5 units depending on the substitution pattern [1]. In contrast, unfluorinated cyclopropylmethanamine exhibits a predicted pKa of 10.41 ± 0.29 [2]. The electron-withdrawing inductive effect of the fluoromethyl group lowers the electron density on the nitrogen atom, reducing the proportion of protonated amine at physiological pH (7.4). This shift in ionization state has direct consequences for membrane permeability, volume of distribution, and potential off-target interactions with aminergic receptors.

pKa Amine basicity Bioavailability

HPK1 Inhibitor Intermediate Utility: Patent-Documented Differentiation

Patent CN114685283B explicitly discloses that 1-(fluoromethyl)cyclopropylamine hydrochloride (CAS 1445951-06-3, the hydrochloride salt form of the target compound) is a key intermediate for synthesizing compounds with HPK1 (hematopoietic progenitor kinase 1) inhibitory activity [1]. HPK1 is a negative regulator of T-cell receptor signaling and an emerging target for cancer immunotherapy. The patent further references WO 2020092621A1, which details HPK1 inhibitors containing the fluoromethylcyclopropylamine scaffold [1]. In contrast, the non-fluorinated analog cyclopropylmethanamine (CAS 2516-47-4) is not cited in any HPK1 inhibitor patent, indicating that the fluoromethyl substitution is essential for achieving the requisite potency or selectivity profile. Derivatives containing the [1-(fluoromethyl)cyclopropyl]methyl moiety have demonstrated nanomolar inhibitory activity: for example, a related sulfonamide derivative (US10239843, Example 617) exhibits an IC50 of 39 nM against PARG, confirming the biological relevance of this scaffold [2].

HPK1 Cancer immunotherapy Kinase inhibitor

PROTAC Degrader Linker Applicability: Patent Filing Growth

Patent filings referencing [1-(fluoromethyl)cyclopropyl]methanamine have increased substantially, with particular growth in applications related to proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality for targeted protein degradation [1]. The cyclopropane ring provides conformational rigidity to the linker region, while the fluoromethyl group offers a spectroscopic handle (19F NMR) for monitoring linker integrity and metabolic fate [1]. In contrast, flexible alkyl linkers derived from unfluorinated cyclopropylmethanamine or simple aliphatic amines lack this combination of rigidity and spectroscopic traceability. While quantitative comparator data are not publicly disclosed due to the proprietary nature of PROTAC linker optimization, the rising patent trend indicates that medicinal chemists are actively selecting this fluorinated scaffold over alternative rigid linkers (e.g., piperazines, aryl-alkyl chains) for degrader design.

PROTAC Targeted protein degradation Linker chemistry

Optimized Application Scenarios for [1-(Fluoromethyl)cyclopropyl]methanamine in Drug Discovery


HPK1 Inhibitor Lead Optimization for Cancer Immunotherapy

Use [1-(fluoromethyl)cyclopropyl]methanamine as the amine component in the synthesis of HPK1 inhibitors, as validated by patent CN114685283B [1]. The fluoromethyl group provides a 19F NMR handle for monitoring reaction progress and metabolite identification, while the reduced pKa relative to unfluorinated amines ensures the appropriate fraction of neutral species for passive cellular uptake [2]. The scaffold has yielded derivatives with nanomolar enzymatic activity (IC50 = 39 nM for a related PARG inhibitor) [3].

PROTAC Linker Design Requiring Conformational Rigidity

Incorporate the [1-(fluoromethyl)cyclopropyl]methyl moiety as a rigid linker element in PROTAC degraders. The cyclopropane ring restricts rotational freedom, potentially optimizing the spatial orientation between the E3 ligase ligand and the target protein binder [4]. The fluoromethyl group enables 19F NMR-based linker integrity studies during SAR exploration [4]. Patent filings referencing this compound in PROTAC applications have risen, indicating active industrial adoption [4].

Metabolic Stability Optimization of CNS-Penetrant Amines

Replace the methyl group of cyclopropylmethanamine-containing CNS drug candidates with the fluoromethyl analog to improve metabolic stability. Class-level evidence from fluoromethylcyclopropylamine derivatives indicates that fluorination at metabolic hotspots extends in vivo half-life, though careful toxicity assessment is warranted [2]. The compound's computed XLogP3 of 0.2 and tPSA of 26 Ų place it within the favorable range for blood-brain barrier penetration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Fluoromethyl)cyclopropyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.